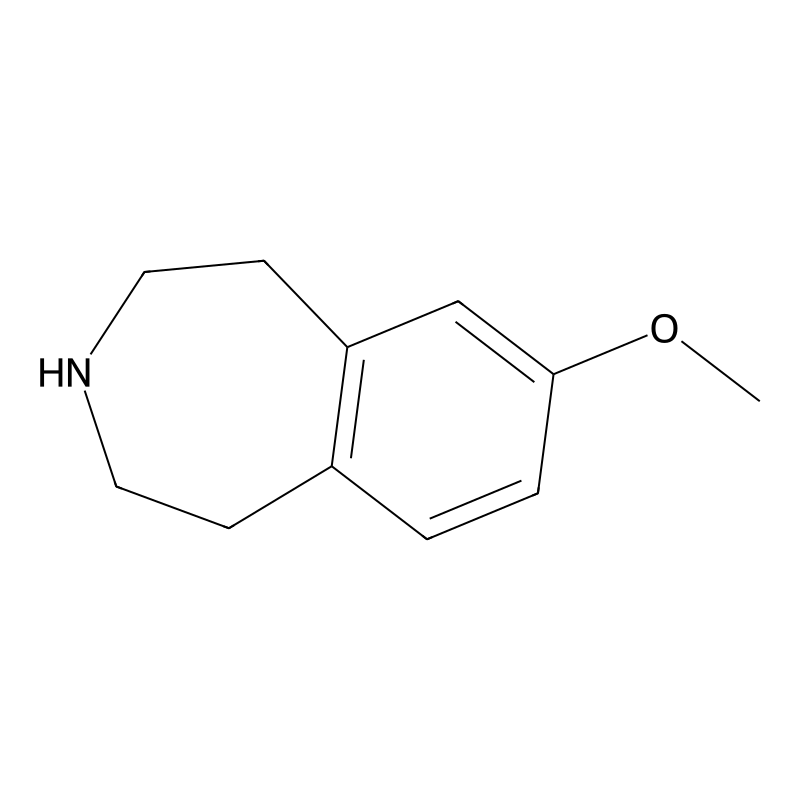7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Drug Discovery
The chemical structure of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine belongs to the class of 1,3-benzazepines. This class has been explored for their potential medicinal properties []. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine itself might serve as a building block for the synthesis of more complex molecules with desired therapeutic effects.
Reference Compound
Some suppliers offer 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, particularly the hydrochloride salt form [, ]. This suggests the possibility of this compound being used as a reference material in scientific research. Reference compounds are well-characterized substances used for comparison purposes in analytical techniques.
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a bicyclic compound characterized by the presence of a methoxy group at the seventh position of the benzazepine framework. The molecular formula of this compound is , and it has a molecular weight of approximately 177.24 g/mol. The structure features a tetrahydrobenzazepine core, which is a fusion of a benzene ring and a seven-membered nitrogen-containing ring, contributing to its unique chemical properties and potential biological activities .
- As research on 7-MeO-THB is in its early stages, information on safety hazards is not available.
The chemical reactivity of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be explored through various synthetic routes. Common reactions include:
- Alkylation: This compound can undergo alkylation at the nitrogen atom, leading to derivatives that may exhibit altered pharmacological properties.
- Reduction: Reduction reactions can modify the double bonds within the bicyclic structure, potentially enhancing solubility and bioavailability.
- Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
These reactions are essential for developing analogs with improved efficacy or selectivity in biological systems.
Research indicates that 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives may interact with various neurotransmitter receptors. Notably, compounds in this class have shown affinity for dopamine receptors, particularly D1 and D2 subtypes. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia . Additionally, some studies indicate anti-inflammatory properties and possible use in pain management therapies.
Several synthetic approaches have been reported for the preparation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine:
- Cyclization Reactions: Starting from appropriate precursors containing both an amine and an aromatic moiety, cyclization can be achieved under acidic or basic conditions.
- Methoxylation: The introduction of the methoxy group can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
- Multi-step Synthesis: A more complex route may involve several steps including protection-deprotection strategies to selectively modify functional groups before final cyclization .
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has potential applications in:
- Pharmaceutical Development: Its interaction with dopamine receptors makes it a candidate for drugs aimed at treating psychiatric and neurological disorders.
- Research Tools: Compounds derived from this structure are often used in biochemical studies to elucidate receptor mechanisms and signaling pathways.
- Chemical Probes: As a part of structure-activity relationship studies, derivatives of this compound can serve as probes for understanding receptor-ligand interactions.
Studies on 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have focused on its binding affinity to various receptors. For example:
- Dopamine D1 Receptors: It has been shown to selectively bind to D1 receptors with varying affinities depending on structural modifications.
- Dopamine D2/3 Receptors: Interaction with these receptors is generally less pronounced but still significant in understanding its pharmacological profile .
These interaction studies are crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits.
Several compounds share structural similarities with 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 8-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | 8-Methoxy Structure | Methoxy group at position 8 instead of 7; may show different receptor affinities. |
| 7-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine | 7-Hydroxy Structure | Hydroxyl group instead of methoxy; alters solubility and biological activity. |
| 7-Methyl-2,3,4,5-tetrahydro-1H-benzazepine | 7-Methyl Structure | Methyl substitution may impact pharmacokinetics and receptor selectivity. |








